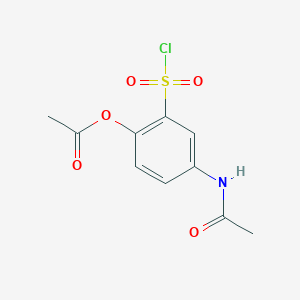
2-(Chlorosulfonyl)-4-acetamidophenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chlorosulfonyl)-4-acetamidophenyl acetate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a chlorosulfonyl group, an acetamido group, and an acetate group, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorosulfonyl)-4-acetamidophenyl acetate typically involves the reaction of 4-acetamidophenol with chlorosulfonic acid, followed by esterification with acetic anhydride. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the required purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chlorosulfonyl)-4-acetamidophenyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution and hydrolysis reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Hydrolysis: Acidic hydrolysis may use hydrochloric acid, while basic hydrolysis often employs sodium hydroxide.
Major Products
Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.
Sulfonate Esters: Resulting from reactions with alcohols.
Carboxylic Acids and Alcohols: Products of hydrolysis reactions.
Applications De Recherche Scientifique
2-(Chlorosulfonyl)-4-acetamidophenyl acetate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Chlorosulfonyl)-4-acetamidophenyl acetate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the chlorosulfonyl group, which readily reacts with nucleophilic sites on proteins, enzymes, and other biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorosulfonyl isocyanate: Another compound with a chlorosulfonyl group, known for its use in the synthesis of β-lactams and other heterocyclic compounds.
Methyl 2-(Chlorosulfonyl)acetate: Similar in structure but with a methyl ester group instead of an acetate group.
Uniqueness
2-(Chlorosulfonyl)-4-acetamidophenyl acetate is unique due to the presence of both an acetamido group and an acetate group, which confer distinct reactivity and solubility properties. This combination of functional groups makes it particularly useful in applications requiring selective reactivity and compatibility with various solvents and reaction conditions .
Propriétés
Formule moléculaire |
C10H10ClNO5S |
|---|---|
Poids moléculaire |
291.71 g/mol |
Nom IUPAC |
(4-acetamido-2-chlorosulfonylphenyl) acetate |
InChI |
InChI=1S/C10H10ClNO5S/c1-6(13)12-8-3-4-9(17-7(2)14)10(5-8)18(11,15)16/h3-5H,1-2H3,(H,12,13) |
Clé InChI |
CNIJYVCHQLXCMK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)OC(=O)C)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


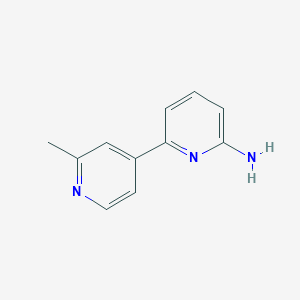
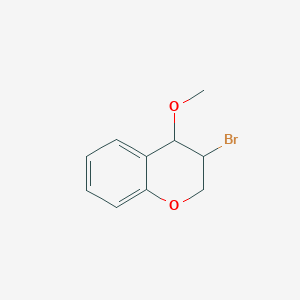


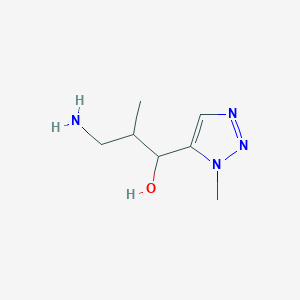
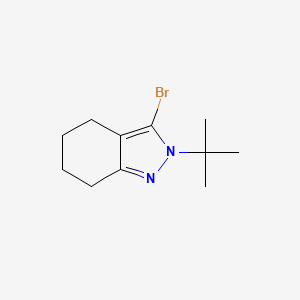

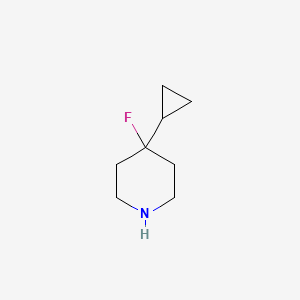
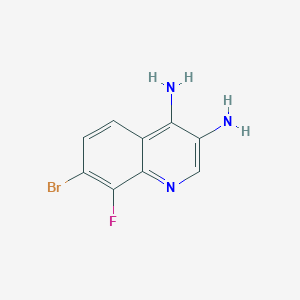
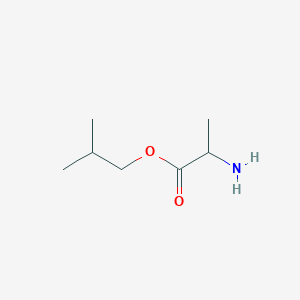
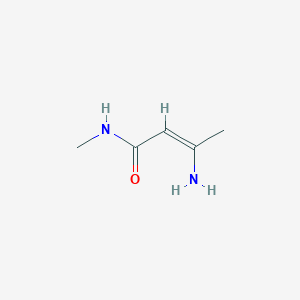
![2-[1-(Chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane](/img/structure/B13205405.png)

![6-Ethyl-7-azabicyclo[4.2.0]octane](/img/structure/B13205408.png)
